molecular formula C18H18ClFN2O4S B2985946 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine CAS No. 670272-28-3

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine

Cat. No.: B2985946
CAS No.: 670272-28-3
M. Wt: 412.86
InChI Key: BXMIUBDSZLAVIC-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 1,3-benzodioxole-5-ylmethyl group and at the 4-position with a 3-chloro-4-fluorophenylsulfonyl moiety. Its molecular formula is C₁₉H₁₇ClFNO₄S, with a molecular weight of 396.4 g/mol (calculated) . The benzodioxole group contributes to lipophilicity (XLogP3 = 2.4), while the sulfonyl group enhances polarity (topological polar surface area = 67.5 Ų) . The 3-chloro-4-fluorophenyl substituent introduces steric and electronic effects critical for molecular interactions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c19-15-10-14(2-3-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIUBDSZLAVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates a benzodioxole moiety and a piperazine ring, which are known to influence biological activity. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 19
  • Cl : 1
  • F : 1
  • N : 3
  • O : 2
  • S : 1

Physical Properties

PropertyValue
Molecular Weight407.89 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point409.6 ± 45.0 °C
Flash Point201.5 ± 28.7 °C

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : The benzodioxole moiety is often associated with serotonin receptor modulation, which may contribute to antidepressant properties .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, potentially making this compound effective against certain bacterial strains.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in neurotransmitter metabolism, which may explain their antidepressant effects.
  • Receptor Binding : The structural features allow for interaction with various receptors, including serotonin and dopamine receptors, influencing mood and behavior .

Study on Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives. The research demonstrated that these compounds could enhance serotonin levels in the brain, leading to improved mood and cognitive function. The study highlighted the importance of the benzodioxole structure in achieving these effects .

Antitumor Research

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, attributed to the activation of apoptotic pathways. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylpiperazine Derivatives

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
  • Key Differences : Replaces the 3-chloro-4-fluorophenyl group with 3,4-difluorophenyl.
  • Impact : The absence of chlorine reduces steric bulk but increases electronegativity. Molecular weight is comparable (396.4 g/mol), but the XLogP3 decreases slightly to 2.4 due to fluorine's smaller size .
  • Applications : Both compounds are studied for sulfonamide-related bioactivity, though the chloro-fluoro variant may exhibit stronger halogen bonding in target binding .
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • Key Differences : Substitutes the benzodioxole group with a 3-chlorobenzyl moiety and uses a 4-methylphenylsulfonyl group.
  • Impact: The methyl group reduces polarity (lower topological polar surface area), enhancing membrane permeability.
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine
  • Key Differences : Replaces benzodioxole with benzhydryl and uses a nitro-substituted sulfonyl group.
  • Benzhydryl adds significant steric bulk, likely affecting receptor binding .

Piperazine Derivatives with Halogenated Aromatic Groups

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
  • Key Differences : Lacks the sulfonyl and benzodioxole groups.
  • Impact : Simplified structure results in lower molecular weight (274.7 g/mol) and higher solubility. Retains the 3-chloro-4-fluorophenyl motif, suggesting shared pharmacological targets (e.g., enzyme inhibition) .
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c)
  • Key Differences : Incorporates a urea linker and thiazole ring.
  • Impact : The urea group enables hydrogen bonding, while the thiazole enhances aromatic interactions. This compound showed high yield (83.5%) and potent tyrosinase inhibition, suggesting the 3-chloro-4-fluorophenyl group is favorable for bioactivity .

Piperazines with Extended Aliphatic Chains

Piperazine,1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-
  • Key Differences : Replaces the sulfonyl group with a long aliphatic chain.
  • Impact : Increased hydrophobicity (XLogP3 > 6) improves lipid bilayer penetration but reduces water solubility. Used in antifungal applications, highlighting the role of substituent flexibility in modulating bioavailability .

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